![molecular formula C12H16ClN3O B12348807 2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride CAS No. 1856095-41-4](/img/structure/B12348807.png)
2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of phenolic compounds. It is characterized by the presence of a phenol group attached to a pyrazole ring, which is further substituted with a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Dimethylamino Group: The pyrazole ring is then substituted with a dimethylamino group using a suitable alkylating agent.
Attachment of the Phenol Group: The substituted pyrazole is then reacted with a phenol derivative to form the final compound.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol
- **2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;acetate
- **2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;phosphate
Uniqueness
2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications where solubility and stability are critical factors.
Eigenschaften
CAS-Nummer |
1856095-41-4 |
|---|---|
Molekularformel |
C12H16ClN3O |
Molekulargewicht |
253.73 g/mol |
IUPAC-Name |
2-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-7-12(14-15(9)2)13-8-10-5-3-4-6-11(10)16;/h3-7,16H,8H2,1-2H3,(H,13,14);1H |
InChI-Schlüssel |
HNJBWYCGIUJALM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C)NCC2=CC=CC=C2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)
![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)

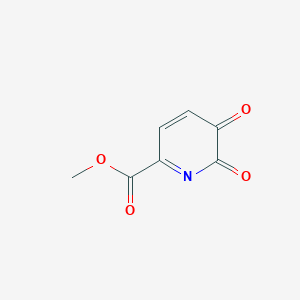
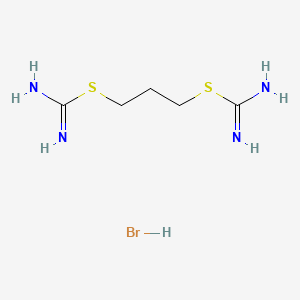
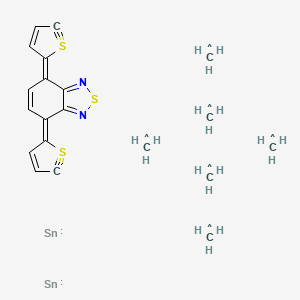
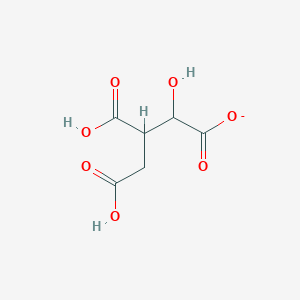
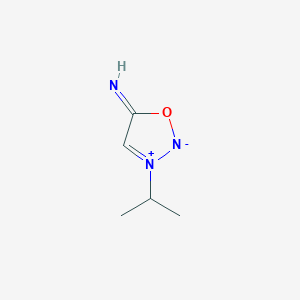
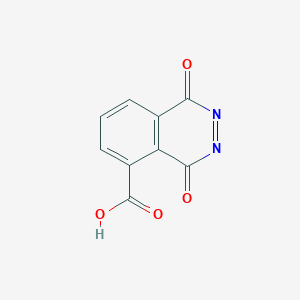
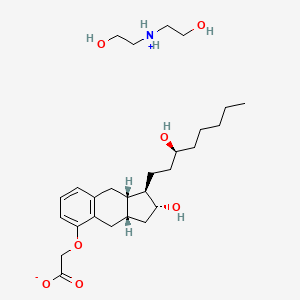
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-](/img/structure/B12348788.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B12348803.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12348815.png)
